L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
An enkephalin analog that selectively binds to the MU OPIOID RECEPTOR. It is used as a model for drug permeability experiments.
Brand Name:
Vulcanchem
CAS No.:
100929-53-1
VCID:
VC0011573
InChI:
InChI=1S/C26H35N5O6.C2H4O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;1-2(3)4/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);1H3,(H,3,4)/t17-,21+,22+;/m1./s1
SMILES:
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O
Molecular Formula:
C28H39N5O8
Molecular Weight:
573.6 g/mol
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
CAS No.: 100929-53-1
Main Products
VCID: VC0011573
Molecular Formula: C28H39N5O8
Molecular Weight: 573.6 g/mol
CAS No. | 100929-53-1 |
---|---|
Product Name | L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt) |
Molecular Formula | C28H39N5O8 |
Molecular Weight | 573.6 g/mol |
IUPAC Name | acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
Standard InChI | InChI=1S/C26H35N5O6.C2H4O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;1-2(3)4/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);1H3,(H,3,4)/t17-,21+,22+;/m1./s1 |
Standard InChIKey | XZZYKCKUDLGXJA-NJUGUJQKSA-N |
Isomeric SMILES | C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Canonical SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Description | An enkephalin analog that selectively binds to the MU OPIOID RECEPTOR. It is used as a model for drug permeability experiments. |
Sequence | YAGFG |
Synonyms | 2 Ala 4 MePhe 5 Gly Enkephalin 2-Ala-4-MePhe-5-Gly-Enkephalin Ala(2)-MePhe(4)-Gly-ol(5) Enkephalin D Ala2 NMe Phe4 Gly ol Enkephalin D-Ala(2)-MePhe(4)-Gly-ol(5) Enkephalin D-Ala2-NMe-Phe4-Gly-ol Enkephalin DAGO DAGOL DAMGE DAMGO Enkephalin, Ala(2)-MePhe(4)-Gly(5)- Enkephalin, alanyl(2)-methylphenylalanyl(4)-glycine(5)- Enkephalin, D-Ala2-NMe-Phe4-Gly-ol RX 783006 RX-783006 Tyr-Ala-Gly-(NMe)Phe-Gly-ol |
PubChem Compound | 5485228 |
Last Modified | Nov 11 2021 |
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